3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide

Description

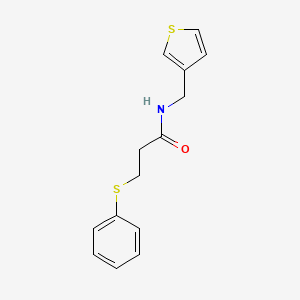

3-(Phenylthio)-N-(thiophen-3-ylmethyl)propanamide is a propanamide derivative featuring a phenylthio group (-SPh) at the 3-position and a thiophen-3-ylmethyl substituent on the amide nitrogen. Its structure combines sulfur-containing aromatic moieties, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-phenylsulfanyl-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(15-10-12-6-8-17-11-12)7-9-18-13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLSLKXFELMIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of thiophen-3-ylmethylamine with 3-(phenylthio)propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiophen-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted thiophen-3-ylmethyl derivatives.

Scientific Research Applications

3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The phenylthio and thiophen-3-ylmethyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Key Propanamide Derivatives

Key Observations:

- Thiophene Position: The substitution pattern (e.g., thiophen-2-yl vs. 3-ylmethyl) affects steric bulk and electronic interactions. For example, 3-(thiophen-2-yl)propanamide derivatives () may exhibit different hydrogen-bonding capabilities compared to the target compound’s 3-ylmethyl group .

- Hybrid Structures: Compounds like the benzotriazole derivative () combine propanamide with heterocycles, broadening pharmacological applications .

Biological Activity

3-(Phenylthio)-N-(thiophen-3-ylmethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13N1OS2

- CAS Number : 1206993-77-2

- Molecular Weight : 253.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with phenylthio groups under controlled conditions. The following general steps outline the synthetic route:

- Formation of Thiophenes : Thiophene derivatives are synthesized through cyclization reactions involving suitable precursors.

- Thioether Formation : The phenylthio group is introduced via nucleophilic substitution on activated thiophene derivatives.

- Amidation : The final step involves the acylation of the resulting thioether with propanamide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole and thiophene derivatives have shown effectiveness against various bacterial strains by inhibiting essential enzymes critical for bacterial survival.

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity. For example, related compounds have been evaluated for cytotoxic effects against breast cancer cell lines (MCF-7), showing promising results in inhibiting cell proliferation . The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- Disruption of Cellular Processes : Interaction with cellular receptors or pathways can lead to altered gene expression and subsequent cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on a series of phenylthio derivatives revealed that compounds structurally similar to this compound demonstrated significant cytotoxicity against MCF-7 cells, outperforming standard chemotherapy agents like Tamoxifen in terms of efficacy while maintaining lower toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.